molecular formula C14H24N2O2 B12510236 (4R,4'R)-2,2'-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole]

(4R,4'R)-2,2'-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole]

Cat. No.: B12510236
M. Wt: 252.35 g/mol
InChI Key: OGSKLBOZUUFPLY-UHFFFAOYSA-N
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Description

(4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by an ethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] typically involves the reaction of appropriate oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to promote substitution reactions. The conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, (4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] can be used in the production of specialty chemicals and materials. Its properties may be exploited to create new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bis-oxazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

(4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is unique due to its specific stereochemistry and the presence of the ethylidene bridge

Conclusion

(4R,4’R)-2,2’-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes

Properties

IUPAC Name

4-propan-2-yl-2-[1-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-8(2)11-6-17-13(15-11)10(5)14-16-12(7-18-14)9(3)4/h8-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSKLBOZUUFPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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